molecular formula C10H20BNO2 B15326425 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine

Cat. No.: B15326425
M. Wt: 197.08 g/mol
InChI Key: YNNWWMFPRGLQBJ-UHFFFAOYSA-N
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Description

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine is an organic compound that features a boron atom within a dioxaborolane ring. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-boron bonds, which are valuable intermediates in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine typically involves the reaction of an appropriate amine with a boronic ester. One common method is the hydroboration of alkenes using pinacolborane in the presence of transition metal catalysts . The reaction conditions often include the use of solvents like dioxane and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions include boronic acids, boron-hydride species, and various substituted amines. These products are valuable intermediates in organic synthesis and can be further transformed into more complex molecules .

Scientific Research Applications

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine involves the formation of carbon-boron bonds through various catalytic processes. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating the formation of these bonds. The molecular targets and pathways involved depend on the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine is unique due to its specific structure, which allows for selective and efficient formation of carbon-boron bonds. Its versatility in various chemical reactions and applications in different fields makes it a valuable compound in organic synthesis .

Properties

Molecular Formula

C10H20BNO2

Molecular Weight

197.08 g/mol

IUPAC Name

1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-1-amine

InChI

InChI=1S/C10H20BNO2/c1-6-7-8(12)11-13-9(2,3)10(4,5)14-11/h6,8H,1,7,12H2,2-5H3

InChI Key

YNNWWMFPRGLQBJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC=C)N

Origin of Product

United States

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